molecular formula C18H20N4S B11597050 4-[5-(benzylsulfanyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]pyridine

4-[5-(benzylsulfanyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B11597050
M. Wt: 324.4 g/mol
InChI Key: NXFGYHMKGPKABO-UHFFFAOYSA-N
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Description

4-[5-(benzylsulfanyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]pyridine is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a pyridine ring substituted with a triazole ring, which in turn is substituted with a benzylsulfanyl group and a 2-methylpropyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[5-(benzylsulfanyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloropyridine with sodium azide to form 4-azidopyridine. This intermediate is then reacted with a suitable alkyne to form a triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The resulting triazole is then further functionalized with a benzylsulfanyl group and a 2-methylpropyl group through nucleophilic substitution reactions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-[5-(benzylsulfanyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced to form a dihydrotriazole using reducing agents such as sodium borohydride.

    Substitution: The pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted pyridines.

Common reagents and conditions used in these reactions include copper catalysts for cycloaddition reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used but typically include functionalized triazoles and pyridines.

Scientific Research Applications

4-[5-(benzylsulfanyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]pyridine has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used as a probe to study the biological activity of triazole-containing compounds and their interactions with biological targets.

    Industry: It is used as an intermediate in the production of various industrial chemicals, including dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[5-(benzylsulfanyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors in biological systems, leading to the inhibition of their activity. The benzylsulfanyl group may also contribute to the compound’s biological activity by interacting with thiol-containing proteins and enzymes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-[5-(benzylsulfanyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]pyridine can be compared with other similar compounds, such as:

    4-[5-(benzylsulfanyl)-4-phenethyl-4H-1,2,4-triazol-3-yl]pyridine: This compound has a phenethyl group instead of a 2-methylpropyl group, which may affect its biological activity and chemical reactivity.

    4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine: This compound has a phenylamine group instead of a pyridine ring, which may result in different biological and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which imparts distinct chemical and biological properties to the compound.

Properties

Molecular Formula

C18H20N4S

Molecular Weight

324.4 g/mol

IUPAC Name

4-[5-benzylsulfanyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C18H20N4S/c1-14(2)12-22-17(16-8-10-19-11-9-16)20-21-18(22)23-13-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3

InChI Key

NXFGYHMKGPKABO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=NC=C3

Origin of Product

United States

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